

Fumaryl Chloride: A Versatile Reagent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fumaryl chloride	
Cat. No.:	B107422	Get Quote

Fumaryl chloride, with the chemical formula C₄H₂Cl₂O₂, is a highly reactive acid chloride that serves as a critical building block in a wide array of chemical syntheses.[1][2] Its bifunctional nature, characterized by two acyl chloride groups attached to a trans-configured carbon-carbon double bond, allows it to be a versatile precursor for polymers, pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides an in-depth overview of the core applications of **fumaryl chloride**, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Core Applications of Fumaryl Chloride

Fumaryl chloride's utility stems from its ability to readily undergo reactions at its two electrophilic carbonyl carbons. This dual reactivity enables it to function as a monomer in polymerization reactions or as a cross-linking agent. The rigid trans-geometry of the ethylene bridge between the carbonyl groups imparts specific stereochemical constraints on the resulting products.

The primary applications of **fumaryl chloride** can be categorized as follows:

- Polymer Chemistry: It is extensively used as a monomer for the synthesis of biodegradable and biocompatible polyesters and polyamides. These polymers find significant applications in the biomedical field, particularly in tissue engineering and drug delivery systems.[3]
- Organic Synthesis: **Fumaryl chloride** is a key reagent for introducing the fumaroyl group into various organic molecules. This is particularly important in the synthesis of



pharmaceuticals and agrochemicals where the fumarate moiety can impart specific biological activities.[1]

• Cross-linking Agent: The ability of **fumaryl chloride** to react with functional groups on different polymer chains makes it an effective cross-linking agent. This is utilized to enhance the mechanical properties and thermal stability of polymers.[1]

Physicochemical Properties

Fumaryl chloride is a straw-colored, fuming liquid with a pungent odor.[2][4] It is corrosive to metals and tissues and its vapors can cause irritation to the eyes and mucous membranes.[2] [4]

Property	Value	Reference
Molecular Formula	C4H2Cl2O2	[5]
Molecular Weight	152.96 g/mol	[5]
Boiling Point	161-164 °C (lit.)	[2]
Melting Point	-2 °C	[2]
Density	1.415 g/mL at 25 °C (lit.)	[2]
Refractive Index	n20/D 1.499 (lit.)	[2]
Flash Point	165 °F	[2]
Water Solubility	Decomposes	[2]

Experimental Protocols Synthesis of Fumaryl Chloride from Maleic Anhydride

This protocol describes a common laboratory-scale synthesis of **fumaryl chloride**.

Reactants and Materials:

Maleic anhydride (98 g, 1 mole)

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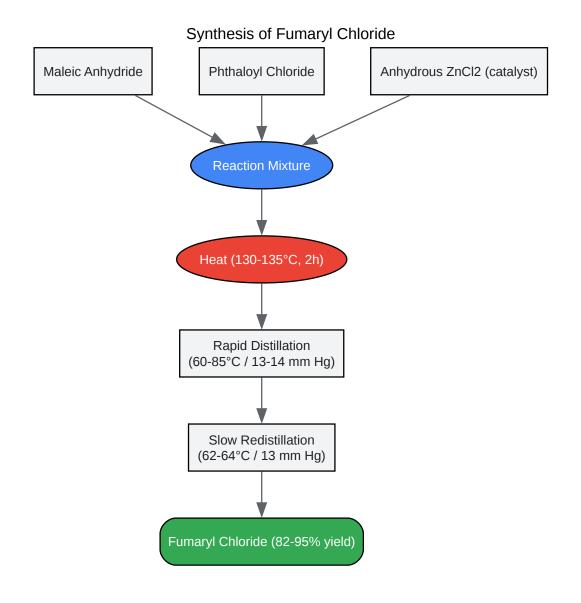
- Commercial phthaloyl chloride (230 g)
- Anhydrous zinc chloride (2 g)
- 500-mL three-necked round-bottomed flask
- Thermometer
- Efficient fractionating column
- Distilling flask (receiver)
- Oil bath

Procedure:

- Place maleic anhydride, commercial phthaloyl chloride, and anhydrous zinc chloride in the 500-mL flask.
- Equip the flask with a thermometer and a fractionating column connected to a receiving flask.
- Heat the reaction mixture in an oil bath to an internal temperature of 130–135°C for 2 hours.
 Caution: Overheating can lead to decomposition and reduced yield.
- Allow the mixture to cool to 90–95°C.
- Distill the fumaryl chloride as rapidly as possible, collecting the fraction boiling between 60– 85°C at 13–14 mm Hg.
- Redistill the collected fraction slowly, collecting the pure fumaryl chloride boiling at 62–64°C at 13 mm Hg.

Yield: 125–143 g (82–95%)[6][7]





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Synthesis of **Fumaryl Chloride** from Maleic Anhydride.

Synthesis of Oligo(poly(ethylene glycol) fumarate) (OPF)

This protocol details the synthesis of a biodegradable polymer for tissue engineering applications.[1][8][9]

Reactants and Materials:



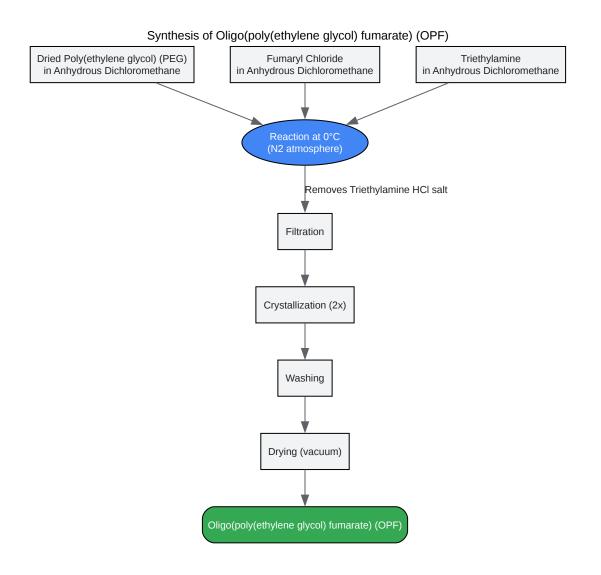
- Poly(ethylene glycol) (PEG)
- Fumaryl chloride
- Triethylamine (proton scavenger)
- Anhydrous dichloromethane (solvent)
- Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis

Procedure:

- Drying of Reagents: Dry the dichloromethane and PEG to remove any water, which can interfere with the reaction.
- Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the dried PEG in anhydrous dichloromethane.
- Addition of Reactants: Prepare separate solutions of fumaryl chloride and triethylamine in anhydrous dichloromethane. Add these solutions dropwise to the stirring PEG solution at 0°C. The recommended molar ratios are 1 mole PEG: 0.9 mole fumaryl chloride and 1 mole fumaryl chloride: 2 moles triethylamine.[8]
- Reaction: Allow the reaction to proceed, which results in the formation of OPF and triethylamine hydrochloride salt as a byproduct.
- Purification:
 - Filter the solution to remove the precipitated salt.
 - Crystallize the OPF product twice.
 - Wash the crystallized product.
 - Dry the final OPF product under vacuum.



Outcome: The molecular weight of the resulting OPF oligomers depends on the molecular weight of the initial PEG, the molar ratios of the reactants, their purity, and the reaction time.[8]



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Experimental workflow for the synthesis of OPF.

Synthesis of trans-diamide Derivatives

This protocol describes the synthesis of new trans-diamide derivatives from **fumaryl chloride** and substituted anilines.[10]

Reactants and Materials:

- Fumaryl chloride (5.0 mmol)
- Substituted primary amines (e.g., 3-Fluoroaniline, 10.0 mmol)
- Dichloromethane (CH₂Cl₂) (10 mL)
- Methanol (for crystallization)
- · Standard laboratory glassware

Procedure:

- Dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane.
- Add **fumaryl chloride** (5.0 mmol) dropwise to the reaction mixture.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting materials are consumed, filter the precipitated product.
- Crystallize the product from methanol.

Yield: High yields are generally obtained, though ortho-substituted primary amines may result in lower yields due to steric hindrance.[10] For example, the reaction with 3-fluoroaniline yielded 96% of the corresponding trans-diamide.[10]



Reactants **Fumaryl Chloride** Substituted Primary Amine Reaction in Dichloromethane Precipitation of Product Filtration Crystallization from Methanol trans-diamide Derivative

Synthesis of trans-diamide Derivatives

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General workflow for the synthesis of trans-diamides.

Concluding Remarks

Fumaryl chloride is a cornerstone reagent in modern synthetic chemistry, offering a gateway to a diverse range of functional materials and molecules. Its high reactivity and well-defined



stereochemistry make it an invaluable tool for polymer chemists and organic synthesists alike. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development of novel materials and pharmaceuticals. As with all reactive chemicals, appropriate safety precautions should be strictly adhered to when handling **fumaryl chloride**.[4]

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- To cite this document: BenchChem. [Fumaryl Chloride: A Versatile Reagent in Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107422#what-is-fumaryl-chloride-used-for]

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